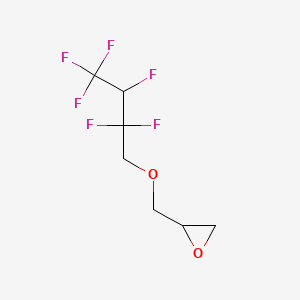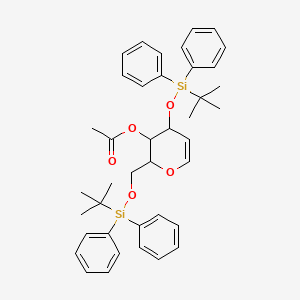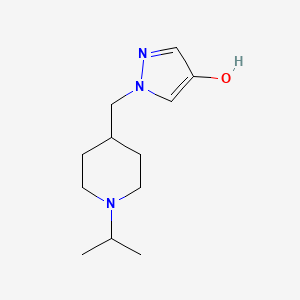
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane is a fluorinated organic compound with the molecular formula C7H8F6O2. It is characterized by the presence of an oxirane (epoxide) ring and a hexafluorobutoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane typically involves the reaction of hexafluorobutanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions
Major Products Formed
The major products formed from these reactions include alcohols, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and other advanced materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of ((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including the synthesis of modified polymers and the development of new pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
Uniqueness
((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane is unique due to its combination of a highly reactive oxirane ring and a fluorinated butoxy group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it suitable for specialized applications in materials science and pharmaceuticals .
Eigenschaften
| 93858-69-6 | |
Molekularformel |
C7H8F6O2 |
Molekulargewicht |
238.13 g/mol |
IUPAC-Name |
2-(2,2,3,4,4,4-hexafluorobutoxymethyl)oxirane |
InChI |
InChI=1S/C7H8F6O2/c8-5(7(11,12)13)6(9,10)3-14-1-4-2-15-4/h4-5H,1-3H2 |
InChI-Schlüssel |
OHNPHEFKAOEHSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCC(C(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)


![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)

